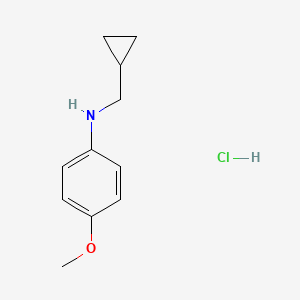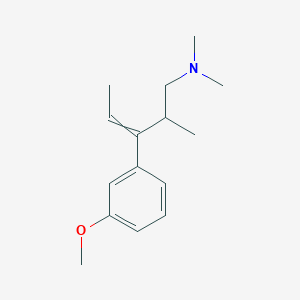![molecular formula C10H9Cl2N3 B11820631 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルは、2つの塩素原子、ジメチルアミノ基、シアノ基が置換されたピリジン環を特徴とする複素環式有機化合物です。
合成方法
合成ルートと反応条件
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルの合成は、通常、複数の手順を伴います。一般的な方法の1つは、2,6-ジクロロピリジンを基本化合物として開始します。合成ルートには、以下の手順が含まれる場合があります。
還元: ニトロ基をアミノ基に変換します。
求核置換: ジメチルアミノ基を導入します。
エテニル基の形成: この手順には、縮合反応によるエテニル結合の形成が含まれます。
シアノ基の導入:
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大限に高めるために、反応条件を最適化することを伴うことがよくあります。これには、温度、圧力、反応を促進する触媒の使用を制御することが含まれます。連続フロー反応器の使用は、製造プロセスの効率を向上させることもできます。
化学反応解析
反応の種類
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入するために酸化することができます。
還元: 還元反応は、既存の官能基を変更できます。
置換: 塩素原子は、他の求核剤で置換できます。
縮合: エテニル基は、縮合反応に参加してより大きな分子を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩素原子を置き換えることができます。
縮合: アルデヒドとケトンは、縮合反応でよく使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はピリジンN-オキシドの形成につながる可能性があり、置換反応はさまざまな置換ピリジン誘導体の生成につながる可能性があります .
科学研究における用途
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルは、いくつかの科学研究の用途があります。
医薬品化学: 医薬品化合物の合成におけるビルディングブロックとして使用されます。
材料科学: この化合物は、特定の電子特性を持つ先進材料の開発に使用されています。
生物学研究: 生物学的経路と相互作用を研究するためのプローブとして役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloropyridine as the base compound. The synthetic route may include the following steps:
Reduction: Conversion of the nitro group to an amino group.
Nucleophilic Substitution: Introduction of the dimethylamino group.
Formation of the Ethenyl Group: This step involves the formation of the ethenyl linkage through a condensation reaction.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Condensation: The ethenyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms.
Condensation: Aldehydes and ketones are often used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .
科学的研究の応用
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe to study biological pathways and interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products
作用機序
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節できます。ジメチルアミノ基の存在は、生物学的分子との相互作用能力を高め、シアノ基は水素結合やその他の相互作用に参加できます。 これらの相互作用は、さまざまな生化学的経路に影響を与え、この化合物の観測された効果につながる可能性があります .
類似化合物との比較
類似化合物
2,6-ジクロロピリジン: 標的化合物の合成における前駆体。
4-アミノ-2,6-ジクロロピリジン: 異なる官能基を持つ別の誘導体。
2,6-ジクロロ-4-メトキシピリジン: ジメチルアミノ基の代わりにメトキシ基を持つ類似の化合物
独自性
2,6-ジクロロ-4-[2-(ジメチルアミノ)エテニル]ピリジン-3-カルボニトリルは、特定の化学的および生物学的特性を与える官能基の組み合わせがユニークです。ジメチルアミノ基とシアノ基の両方が存在することにより、他の分子との多様な相互作用が可能になり、さまざまな用途で汎用性の高い化合物となっています。
特性
分子式 |
C10H9Cl2N3 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2,6-dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3 |
InChIキー |
BHPAZBLTUPBPNI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



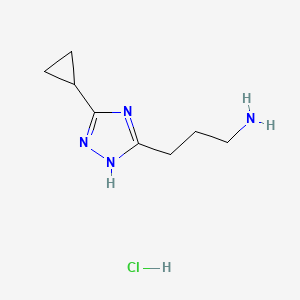
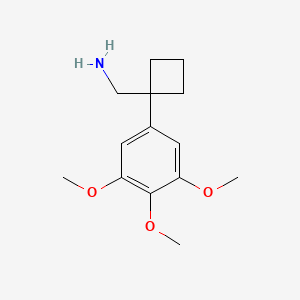
![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
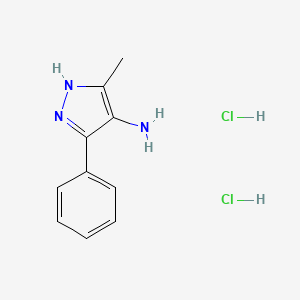




![sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B11820615.png)
